molecular formula C7H7Br2NO B11771993 2,5-Dibromo-4-ethoxypyridine

2,5-Dibromo-4-ethoxypyridine

Cat. No.: B11771993
M. Wt: 280.94 g/mol
InChI Key: NVKMJPOILVNCKQ-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-ethoxypyridine is a chemical compound with the molecular formula C7H7Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2nd and 5th positions and an ethoxy group at the 4th position on the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-ethoxypyridine can be achieved through various methods. One common approach involves the bromination of 4-ethoxypyridine using bromine in the presence of a suitable solvent. The reaction typically requires controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable processes such as the use of continuous flow reactors. These methods allow for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2,5-dimethoxy-4-ethoxypyridine .

Scientific Research Applications

2,5-Dibromo-4-ethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-ethoxypyridine involves its interaction with specific molecular targets. The bromine atoms and the ethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-4-ethoxypyridine is unique due to the specific positioning of the bromine atoms and the ethoxy group, which confer distinct chemical properties and reactivity. This unique structure makes it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

2,5-dibromo-4-ethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKMJPOILVNCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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